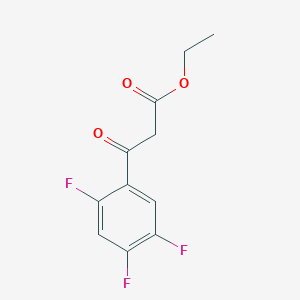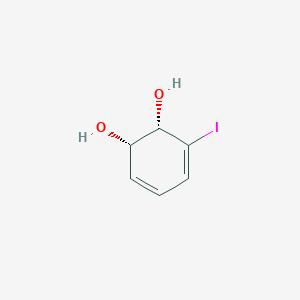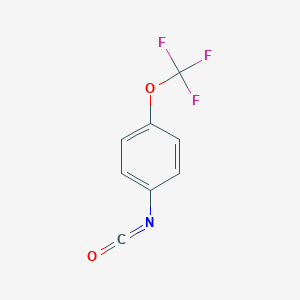
4-(Trifluoromethoxy)phenyl isocyanate
Vue d'ensemble
Description
4-(Trifluoromethoxy)phenyl isocyanate is a chemical compound that is related to various research areas, including the synthesis of boronic acids, polyimides, and heterocyclic compounds. Although the provided papers do not directly discuss 4-(Trifluoromethoxy)phenyl isocyanate, they provide insights into the properties and reactivity of related trifluoromethyl and isocyanate compounds.
Synthesis Analysis
The synthesis of related compounds often involves the introduction of trifluoromethyl groups to enhance certain properties. For example, the synthesis of (trifluoromethoxy)phenylboronic acids involves characterizing the compounds using NMR spectroscopy and evaluating their acidity . Similarly, the synthesis of a novel fluorinated aromatic diamine monomer for polyimides involves coupling reactions and reduction steps . These methods could potentially be adapted for the synthesis of 4-(Trifluoromethoxy)phenyl isocyanate.
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups has been studied using single crystal XRD and spectroscopic methods. For instance, the molecular and crystal structures of (trifluoromethoxy)phenylboronic acids were determined, revealing hydrogen-bonded dimers and intramolecular hydrogen bonds . These structural insights are crucial for understanding the reactivity and interactions of 4-(Trifluoromethoxy)phenyl isocyanate.
Chemical Reactions Analysis
The reactivity of isocyanate and trifluoromethyl groups in various chemical reactions has been explored. For example, a polynuclear yttrium trifluoroethoxide was found to be an effective catalyst for the oligomerization of phenyl isocyanate . Additionally, 2,4-bis(trifluoromethyl)phenylboronic acid was used as a catalyst for dehydrative amidation between carboxylic acids and amines . These studies suggest that 4-(Trifluoromethoxy)phenyl isocyanate could participate in similar reactions.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups affects the physical and chemical properties of compounds. For instance, fluorinated polyimides derived from a fluorinated aromatic diamine monomer exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . The presence of the trifluoromethoxy group in 4-(Trifluoromethoxy)phenyl isocyanate is likely to influence its properties in a similar manner.
Applications De Recherche Scientifique
-
Scientific Field: Sensor Development
- Application : “4-(Trifluoromethoxy)phenyl isocyanate” has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors .
- Results or Outcomes : The resulting PET chemosensors can be used to detect specific molecules or ions, providing a valuable tool in various fields such as environmental monitoring and biomedical research .
-
Scientific Field: Medicine Synthesis
-
Scientific Field: Sensor Development
- Application : “4-(Trifluoromethoxy)phenyl isocyanate” has been used in the synthesis of 1,8-naphthalimide based colorimetric and fluorescent sensor for anions .
- Results or Outcomes : The resulting sensors can be used to detect specific anions, providing a valuable tool in various fields such as environmental monitoring and biomedical research .
-
Scientific Field: Synthesis of Fluorescent Sensors
- Application : “4-(Trifluoromethoxy)phenyl isocyanate” has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors .
- Results or Outcomes : The resulting PET chemosensors can be used to detect specific molecules or ions, providing a valuable tool in various fields such as environmental monitoring and biomedical research .
-
Scientific Field: Synthesis of Colorimetric Sensors
- Application : “4-(Trifluoromethoxy)phenyl isocyanate” has been used in the synthesis of 1,8-naphthalimide based colorimetric and fluorescent sensor for anions .
- Results or Outcomes : The resulting sensors can be used to detect specific anions, providing a valuable tool in various fields such as environmental monitoring and biomedical research .
Safety And Hazards
Propriétés
IUPAC Name |
1-isocyanato-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPKFIGMLPDYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067883 | |
| Record name | p-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenyl isocyanate | |
CAS RN |
35037-73-1 | |
| Record name | 4-(Trifluoromethoxy)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35037-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035037731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-(Trifluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethoxy)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


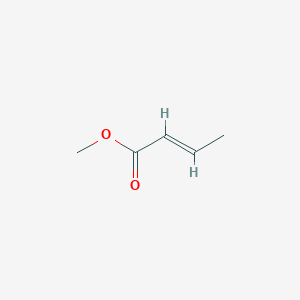



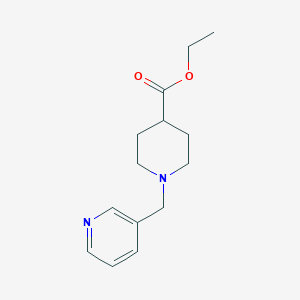


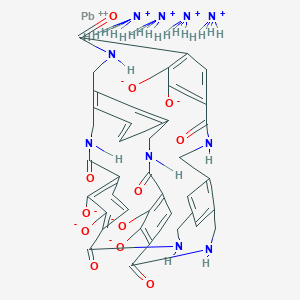
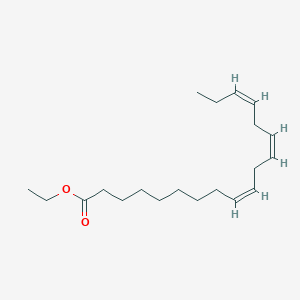
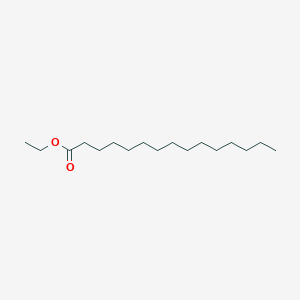
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
